![molecular formula C12H14O5S B15227101 7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-ol](/img/structure/B15227101.png)
7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-ol is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction. The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents like methylsulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce a variety of functional groups, leading to a diverse array of compounds.
Scientific Research Applications
7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its sulfonyl and spirocyclic moieties. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A versatile building block used in various applications, including medicinal chemistry and materials science.
Spiroindole and Spirooxindole: Compounds with similar spirocyclic structures that have shown significant biological activity.
Uniqueness
7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-ol is unique due to its combination of a spirocyclic core and a methylsulfonyl group
Properties
Molecular Formula |
C12H14O5S |
|---|---|
Molecular Weight |
270.30 g/mol |
IUPAC Name |
7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-ol |
InChI |
InChI=1S/C12H14O5S/c1-18(14,15)10-3-2-9(13)8-4-5-12(11(8)10)16-6-7-17-12/h2-3,13H,4-7H2,1H3 |
InChI Key |
PJSAETRCYAMYDG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C2C(=C(C=C1)O)CCC23OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227028.png)


![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B15227043.png)
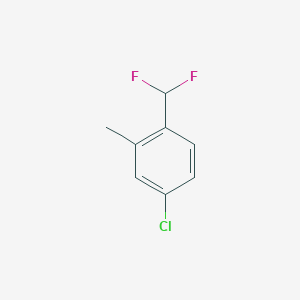
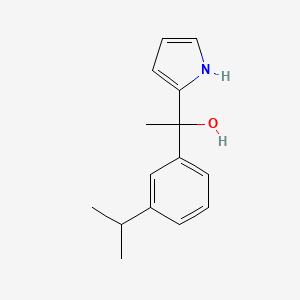
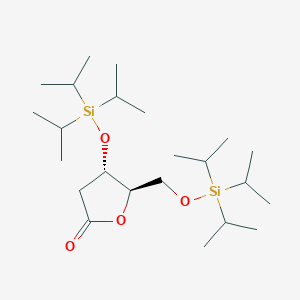
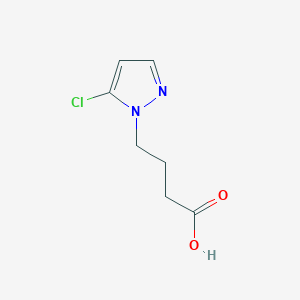

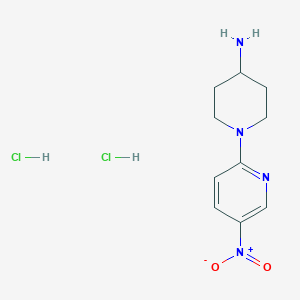
![4'-Propyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15227084.png)

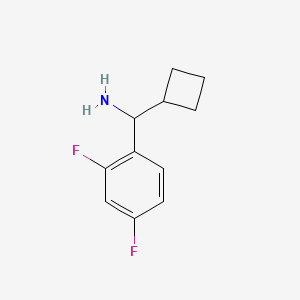
![[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine](/img/structure/B15227113.png)
